![molecular formula C14H12N2O3S2 B2766826 N-(3-cyanothiophen-2-yl)-3-ethylsulfonylbenzamide CAS No. 898459-46-6](/img/structure/B2766826.png)
N-(3-cyanothiophen-2-yl)-3-ethylsulfonylbenzamide
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Description
“N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide” is a novel heterocyclic amide derivative . It is obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .
Synthesis Analysis
The compound was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
The compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis
The compound was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .Physical And Chemical Properties Analysis
The compound is a heterocyclic amide derivative . More specific physical and chemical properties were not found in the available resources.Scientific Research Applications
Synthesis and Electrophysiological Activity
The synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds with similar structural motifs to N-(3-cyanothiophen-2-yl)-3-ethylsulfonylbenzamide, has demonstrated significant potency in vitro, comparable to sematilide, a selective class III agent. This highlights the potential of these compounds in developing new electrophysiological agents with clinical applications (Morgan et al., 1990).
Cyclization of Nitroketene S,S-Acetals
The fast intramolecular cyclization of nitroketene S,S-acetals tethered to an aromatic ring, producing cyclic orthothioesters and other derivatives, provides a method for the synthesis of complex cyclic structures potentially useful in pharmaceutical development and material science (Coustard, 2001).
Antimicrobial Applications
Novel heterocyclic compounds incorporating sulfamoyl moieties, suitable as antimicrobial agents, have been synthesized, demonstrating the broad potential of N-substituted benzamides in developing new antimicrobial therapies. The study showcases the versatility of these compounds in generating various derivatives with promising antibacterial and antifungal activities (Darwish et al., 2014).
Benzothiazine Derivatives Synthesis
The synthesis of 2-cyano(phenylsulfinyl-, p-nitrophenyl-, or o-nitrophenyl-)methylthiophenyl isocyanides and their subsequent ring closure to 4H-1,4-benzothiazine derivatives showcases a pathway for creating structurally diverse benzothiazines. This methodology could be relevant for the synthesis of compounds related to N-(3-cyanothiophen-2-yl)-3-ethylsulfonylbenzamide for applications in medicinal chemistry and material science (Kobayashi et al., 2006).
Catalytic and Electro-catalytic Applications
Poly(3,4-ethylenedioxythiophene) films, incorporating metal particle catalysts and cyano-borohydride, have demonstrated catalytic activity in hydrogenation and electro-oxidation reactions. This application suggests the potential for incorporating N-(3-cyanothiophen-2-yl)-3-ethylsulfonylbenzamide-related structures in catalyst design for various industrial processes (Sivakumar & Phani, 2011).
properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c1-2-21(18,19)12-5-3-4-10(8-12)13(17)16-14-11(9-15)6-7-20-14/h3-8H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTZUVVQEGQSEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-3-(ethylsulfonyl)benzamide |
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